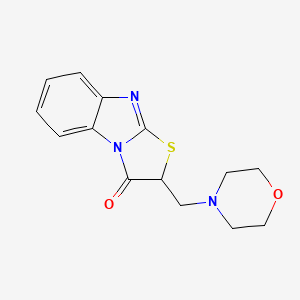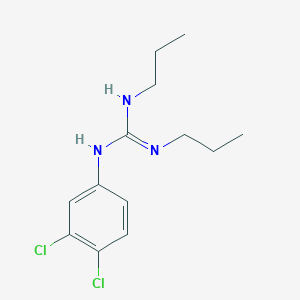![molecular formula C9H14O3 B14705050 2-Methoxy-7-methyl-1,6-dioxaspiro[4.4]non-3-ene CAS No. 21710-82-7](/img/structure/B14705050.png)
2-Methoxy-7-methyl-1,6-dioxaspiro[4.4]non-3-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-7-methyl-1,6-dioxaspiro[4.4]non-3-ene is a spiroketal compound characterized by its unique spirocyclic structure. This compound is part of the broader class of spiroketals, which are known for their diverse biological activities and applications in various fields of chemistry and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-7-methyl-1,6-dioxaspiro[4.4]non-3-ene can be achieved through several methods. One common approach involves the Diels-Alder reaction, where 2,5-dimethoxy-2,5-dihydrofuran reacts with dienes to form the desired spiroketal structure . The reaction conditions typically include the use of a solvent such as toluene and a catalyst like Lewis acids to facilitate the cycloaddition process.
Industrial Production Methods
Industrial production of spiroketals, including this compound, often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxy-7-methyl-1,6-dioxaspiro[4.4]non-3-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the spiroketal to its corresponding alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various ketones, alcohols, and substituted spiroketals, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-Methoxy-7-methyl-1,6-dioxaspiro[4.4]non-3-ene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a dienophile in Diels-Alder reactions.
Biology: The compound’s spiroketal structure is of interest in the study of natural products and their biological activities.
Wirkmechanismus
The mechanism of action of 2-Methoxy-7-methyl-1,6-dioxaspiro[4.4]non-3-ene involves its interaction with various molecular targets and pathways. The spiroketal structure allows it to act as a ligand, binding to specific enzymes or receptors and modulating their activity. This can lead to various biological effects, such as inhibition of bacterial growth or modulation of inflammatory responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,6-Dioxaspiro[4.4]nonane: A parent compound with similar spirocyclic structure but lacking the methoxy and methyl groups.
2,5-Dimethoxy-2,5-dihydrofuran: A precursor used in the synthesis of 2-Methoxy-7-methyl-1,6-dioxaspiro[4.4]non-3-ene.
2-(2,4-Hexadiynylidene)-1,6-dioxaspiro[4.4]non-3-ene: A structurally related compound with different substituents.
Uniqueness
This compound is unique due to its specific methoxy and methyl substitutions, which confer distinct chemical properties and biological activities. These substitutions can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
21710-82-7 |
|---|---|
Molekularformel |
C9H14O3 |
Molekulargewicht |
170.21 g/mol |
IUPAC-Name |
2-methoxy-7-methyl-1,6-dioxaspiro[4.4]non-3-ene |
InChI |
InChI=1S/C9H14O3/c1-7-3-5-9(11-7)6-4-8(10-2)12-9/h4,6-8H,3,5H2,1-2H3 |
InChI-Schlüssel |
QCMFTPARLNFGIU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC2(O1)C=CC(O2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



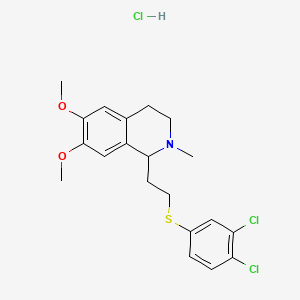
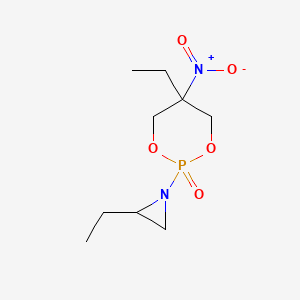
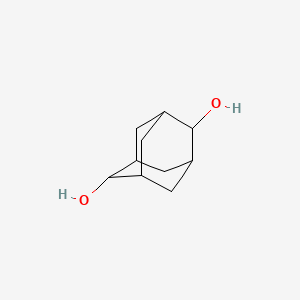
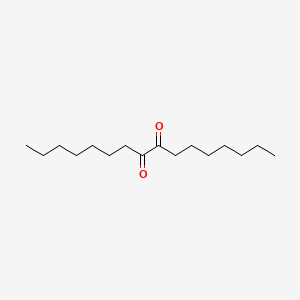
![1-Dodecyl-1-azabicyclo[2.2.2]octan-1-ium bromide](/img/structure/B14704991.png)

![[2-(butan-2-ylcarbamoyloxymethyl)-2-methylpentyl]carbamic acid](/img/structure/B14705013.png)


